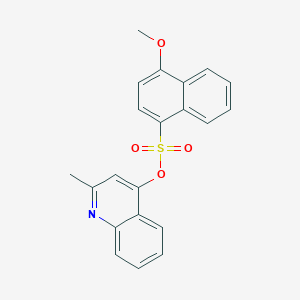![molecular formula C16H24N2O3S B6100291 N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6100291.png)
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as Mepivacaine, is a local anesthetic drug that is commonly used in medical procedures. It belongs to the family of amide-type local anesthetics and is used to block nerve impulses, thereby numbing the area of application.
Mechanism of Action
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide works by blocking the sodium channels in nerve fibers, thereby preventing the transmission of nerve impulses. This leads to temporary numbness in the area of application.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and a low potential for systemic toxicity. It is metabolized in the liver and excreted in the urine. This compound has a rapid onset of action and a moderate duration of action.
Advantages and Limitations for Lab Experiments
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is commonly used in lab experiments as a local anesthetic. It has several advantages, including its low toxicity profile and rapid onset of action. However, it also has some limitations, including its moderate duration of action and potential for allergic reactions.
Future Directions
There are several future directions for research on N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new formulations that can prolong the duration of action. Another area of interest is the investigation of this compound's potential use in the treatment of chronic pain. Additionally, there is a need for further research on the safety and efficacy of this compound in specific patient populations, such as pregnant women and children.
Conclusion:
This compound is a local anesthetic drug that is commonly used in medical procedures. It works by blocking the sodium channels in nerve fibers, thereby preventing the transmission of nerve impulses. This compound has a low toxicity profile and a low potential for systemic toxicity. It has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including the development of new formulations and investigation of its potential use in the treatment of chronic pain.
Synthesis Methods
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized by reacting 4-methylpropiophenone with methylamine to form N-methyl-4-methylpropiophenone. This intermediate is then reacted with piperidine to form N-[1-(4-methylphenyl)ethyl]-4-piperidinone. Finally, this compound is reacted with methanesulfonyl chloride to form this compound.
Scientific Research Applications
N-[1-(4-methylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its use as a local anesthetic in various medical procedures. It is commonly used in dentistry, ophthalmology, and obstetrics. This compound is also used in regional anesthesia and nerve blocks. It has been shown to be effective in reducing pain during and after surgery.
properties
IUPAC Name |
N-[1-(4-methylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-4-6-14(7-5-12)13(2)17-16(19)15-8-10-18(11-9-15)22(3,20)21/h4-7,13,15H,8-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKGMSRTKVHYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-(4-chloro-2,6-dimethylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6100208.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6100210.png)
![6-(isopropylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6100224.png)
![7-(3-methoxybenzyl)-2-[(2-methyl-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6100248.png)

![3-phenyl-N-{1-[1-(tetrahydro-3-furanylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B6100254.png)
![(1,1-dioxidotetrahydro-3-thienyl)[2-(3-isopropyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]methylamine](/img/structure/B6100258.png)
![5-chloro-2-methoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B6100261.png)
![N-cyclopropyl-3-{1-[(3-isopropyl-4,5-dihydro-5-isoxazolyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B6100268.png)
![benzaldehyde [5-(2,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100277.png)
![3-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-4-(3-pyridinylmethyl)-2-piperazinone](/img/structure/B6100287.png)
![1-(2,4-dichlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6100293.png)
![N-benzyl-4-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B6100301.png)
![ethyl 2-[(3-phenyl-2-propynoyl)amino]-5,6,7,8,9,10-hexahydro-4H-cyclonona[b]thiophene-3-carboxylate](/img/structure/B6100310.png)